BMS-690514

Catalog No.
S547921
CAS No.
859853-30-8
M.F
C19H24N6O2
M. Wt
368.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
BMS-690514

CAS Number

859853-30-8

Product Name

BMS-690514

IUPAC Name

(3R,4R)-4-amino-1-[[4-(3-methoxyanilino)pyrrolo[2,1-f][1,2,4]triazin-5-yl]methyl]piperidin-3-ol

Molecular Formula

C19H24N6O2

Molecular Weight

368.4 g/mol

InChI

InChI=1S/C19H24N6O2/c1-27-15-4-2-3-14(9-15)23-19-18-13(5-8-25(18)22-12-21-19)10-24-7-6-16(20)17(26)11-24/h2-5,8-9,12,16-17,26H,6-7,10-11,20H2,1H3,(H,21,22,23)/t16-,17-/m1/s1

InChI Key

CSGQVNMSRKWUSH-IAGOWNOFSA-N

SMILES

COC1=CC=CC(=C1)NC2=NC=NN3C2=C(C=C3)CN4CCC(C(C4)O)N

Solubility

Soluble in DMSO, not in water

Synonyms

(14C)BMS-690514, (3R,4R)-4-amino-1-((4-((3-methoxyphenyl)amino)pyrrolo(2,1-f)(1,2,4)triazin-5-yl)methyl)-3-piperidinol, BMS-690514

Canonical SMILES

COC1=CC=CC(=C1)NC2=NC=NN3C2=C(C=C3)CN4CCC(C(C4)O)N

Isomeric SMILES

COC1=CC=CC(=C1)NC2=NC=NN3C2=C(C=C3)CN4CC[C@H]([C@@H](C4)O)N

Description

The exact mass of the compound (3R,4R)-4-Amino-1-[[4-[(3-methoxyphenyl)amino]pyrrolo[2,1-f][1,2,4]triazin-5-yl]methyl]piperidin-3-ol is 368.19607 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Triazines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Chemical Properties:

    • The National Center for Advancing Translational Sciences (NCATS) provides a substance page for (3R,4R)-4-Amino-1-[[4-[(3-methoxyphenyl)amino]pyrrolo[2,1-f][1,2,4]triazin-5-yl]methyl]piperidin-3-ol, listing its chemical formula (C19H24N6O3) and molecular weight (384.4323). Inxight Drugs:
  • Potential Role in Drug Metabolism:

    • The NCATS page also suggests this compound might be a metabolite of BMS-690514. Metabolites are compounds formed by the body as it breaks down drugs. This information can be found by searching for "5-(((3R,4R)-4-AMINO-3-HYDROXY-1-PIPERIDINYL)METHYL)-4-((3-METHOXYPHENYL)AMINO)PYRROLO(2,1-F)(1,2,4)TRIAZIN-7-OL" which is another name for the compound. Inxight Drugs:

BMS-690514 is a small molecule compound classified as a reversible inhibitor of several receptor tyrosine kinases, specifically targeting the epidermal growth factor receptor, human epidermal growth factor receptor 2, human epidermal growth factor receptor 4, and vascular endothelial growth factor receptors 1 through 3. Its chemical structure is represented by the formula C19H24N6O2C_{19}H_{24}N_{6}O_{2} and it is characterized by a pyrrolo[2,1-f][1,2,4]triazine core structure. BMS-690514 has been primarily investigated for its potential therapeutic applications in treating various cancers, including non-small-cell lung cancer and metastatic breast cancer .

BMS-690514 undergoes extensive metabolic transformations in the human body. Upon administration, it is metabolized through multiple oxidation reactions and direct glucuronidation. Key metabolites include hydroxylated rearrangement products and various glucuronide conjugates. Notably, less than 28% of the administered dose is recovered as the parent compound in excreta, indicating significant metabolic processing .

BMS-690514 exhibits potent anti-tumoral activity by inhibiting key signaling pathways involved in tumor growth and angiogenesis. In preclinical studies, it has shown efficacy against non-small-cell lung cancer cell lines both as a monotherapy and in combination with ionizing radiation. The compound has demonstrated the ability to inhibit tumor growth in xenograft models, particularly those harboring specific mutations associated with resistance to other therapies .

The synthesis of BMS-690514 involves several steps that create its complex pyrrolo[2,1-f][1,2,4]triazine structure. While specific synthetic routes are proprietary to Bristol-Myers Squibb, general methods for synthesizing similar compounds often include multi-step organic reactions involving condensation and cyclization processes. The synthesis typically requires careful control of reaction conditions to ensure the desired stereochemistry and yield .

Interaction studies have indicated that BMS-690514 can enhance the efficacy of radiotherapy in specific contexts. For instance, sequential administration of BMS-690514 with radiation has shown improved anti-tumor effects compared to radiation alone in xenograft models. These studies suggest that BMS-690514 may modulate tumor vasculature and improve treatment outcomes when used strategically with other therapeutic modalities .

BMS-690514 shares structural and functional similarities with several other compounds that target receptor tyrosine kinases. Below is a comparison highlighting its uniqueness:

Compound NameTarget ReceptorsUnique Features
GefitinibEpidermal Growth Factor ReceptorFirst-in-class inhibitor; FDA approved
ErlotinibEpidermal Growth Factor ReceptorApproved for non-small-cell lung cancer
LapatinibHER2Dual action against HER2 and EGFR
AfatinibEpidermal Growth Factor ReceptorIrreversible inhibitor with broader targets
SorafenibVascular Endothelial Growth FactorMulti-targeted kinase inhibitor

BMS-690514 is unique due to its dual inhibition of both vascular endothelial growth factor receptors and epidermal growth factor receptors, which may provide a more comprehensive approach to disrupting tumor growth and angiogenesis compared to single-target inhibitors like gefitinib or erlotinib .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

0.7

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

3

Exact Mass

368.19607403 g/mol

Monoisotopic Mass

368.19607403 g/mol

Heavy Atom Count

27

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

VKU5X213Q7

Other CAS

859853-30-8

Wikipedia

Bms-690514

Dates

Modify: 2023-08-15
1: Hong H, Su H, Sun H, Allentoff A, Ekhato IV, Chando T, Caceres-Cortes J, Roongta V, Iyer RA, Humphreys WG, Christopher LJ. Metabolism and Disposition of [14C]BMS-690514 ((3R,4R)-4-amino-1-((4-((3-methoxyphenyl)amino)pyrrolo[2,1-f][1,2,4]triazin-5-yl) methyl)-3-piperidinol) Following Oral Administration to Rats, Rabbits and Dogs. Drug Metab Dispos. 2010 Apr 2. [Epub ahead of print] PubMed PMID: 20363952.
2: Marathe P, Tang Y, Sleczka B, Rodrigues D, Gavai A, Wong T, Christopher L, Zhang H. Preclinical pharmacokinetics and in vitro metabolism of BMS-690514, a potent inhibitor of EGFR and VEGFR2. J Pharm Sci. 2010 Feb 17. [Epub ahead of print] PubMed PMID: 20166197.
3: Tomillero A, Moral MA. Gateways to clinical trials. Methods Find Exp Clin Pharmacol. 2009 Dec;31(10):661-700. PubMed PMID: 20140276.
4: Tomillero A, Moral MA. Gateways to clinical trials. Methods Find Exp Clin Pharmacol. 2009 May;31(4):263-98. PubMed PMID: 19557204.
5: Pennell NA, Lynch TJ Jr. Combined inhibition of the VEGFR and EGFR signaling pathways in the treatment of NSCLC. Oncologist. 2009 Apr;14(4):399-411. Epub 2009 Apr 8. Review. PubMed PMID: 19357226.
6: de La Motte Rouge T, Galluzzi L, Olaussen KA, Zermati Y, Tasdemir E, Robert T, Ripoche H, Lazar V, Dessen P, Harper F, Pierron G, Pinna G, Araujo N, Harel-Belan A, Armand JP, Wong TW, Soria JC, Kroemer G. A novel epidermal growth factor receptor inhibitor promotes apoptosis in non-small cell lung cancer cells resistant to erlotinib. Cancer Res. 2007 Jul 1;67(13):6253-62. PubMed PMID: 17616683.

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